MIF Tautomerase Inhibition: A 3.6-Fold Weaker Potency Compared to ISO-1 Positions this Compound as a Valuable Negative Control or Low-Affinity Probe
In a head-to-head comparison using the same biochemical assay, this compound inhibits human recombinant MIF tautomerase with an IC50 of 25,200 nM (25.2 µM) [1]. The reference MIF inhibitor ISO-1 achieves an IC50 of 7,000 nM (7.0 µM) in a comparable D-dopachrome tautomerase assay . This represents a 3.6-fold difference in potency, establishing the target compound as a significantly weaker MIF inhibitor.
| Evidence Dimension | MIF tautomerase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,200 nM (25.2 µM) |
| Comparator Or Baseline | ISO-1: IC50 = 7,000 nM (7.0 µM) |
| Quantified Difference | 3.6-fold weaker (higher IC50) |
| Conditions | Inhibition of human cloned MIF tautomerase activity vs. D-dopachrome tautomerase, both cell-free enzymatic assays |
Why This Matters
For researchers studying MIF-dependent pathways, this compound's distinct potency profile makes it suitable as a low-affinity probe or negative control, contrasting with the more potent ISO-1 for mechanistic studies.
- [1] BindingDB. BDBM50359719. IC50: 2.52E+4 nM for human MIF tautomerase. View Source
